![molecular formula C21H27N5O3 B12925595 2-Amino-4-methoxy-N-(exo-8-(3-methoxybenzyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrimidine-5-carboxamide](/img/structure/B12925595.png)
2-Amino-4-methoxy-N-(exo-8-(3-methoxybenzyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrimidine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-methoxy-N-(exo-8-(3-methoxybenzyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrimidine-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidine ring, which is a common structure in many biologically active molecules, and an azabicyclo[3.2.1]octane moiety, which is known for its rigidity and unique spatial arrangement.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-methoxy-N-(exo-8-(3-methoxybenzyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrimidine-5-carboxamide typically involves multiple steps, including the formation of the pyrimidine ring and the introduction of the azabicyclo[3.2.1]octane moiety. One common approach is to start with a suitable pyrimidine precursor and perform a series of functional group transformations to introduce the amino and methoxy groups. The azabicyclo[3.2.1]octane moiety can be introduced via a cyclization reaction, often using a suitable cyclizing agent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to streamline production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-4-methoxy-N-(exo-8-(3-methoxybenzyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrimidine-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-4-methoxy-N-(exo-8-(3-methoxybenzyl)-8-azabicyclo[32
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, particularly those with biological activity.
Biology: It may serve as a probe to study biological processes, particularly those involving pyrimidine-containing molecules.
Medicine: Due to its structural similarity to known bioactive compounds, it may have potential as a therapeutic agent or a lead compound for drug development.
Wirkmechanismus
The mechanism of action of 2-Amino-4-methoxy-N-(exo-8-(3-methoxybenzyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrimidine-5-carboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, while the azabicyclo[3.2.1]octane moiety can provide steric hindrance and rigidity, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4-methoxyphenol: This compound shares the amino and methoxy groups but lacks the pyrimidine ring and azabicyclo[3.2.1]octane moiety.
N-(3,4-Dimethoxyphenethyl)acetamide: This compound has a similar methoxybenzyl group but differs in the rest of its structure.
Uniqueness
The uniqueness of 2-Amino-4-methoxy-N-(exo-8-(3-methoxybenzyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrimidine-5-carboxamide lies in its combination of a pyrimidine ring and an azabicyclo[3.2.1]octane moiety, which provides a distinct spatial arrangement and potential for specific interactions with biological targets.
Eigenschaften
Molekularformel |
C21H27N5O3 |
|---|---|
Molekulargewicht |
397.5 g/mol |
IUPAC-Name |
2-amino-4-methoxy-N-[(1R,5S)-8-[(3-methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-yl]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C21H27N5O3/c1-28-17-5-3-4-13(8-17)12-26-15-6-7-16(26)10-14(9-15)24-19(27)18-11-23-21(22)25-20(18)29-2/h3-5,8,11,14-16H,6-7,9-10,12H2,1-2H3,(H,24,27)(H2,22,23,25)/t14?,15-,16+ |
InChI-Schlüssel |
LYJRVGWEJYAAIZ-MQVJKMGUSA-N |
Isomerische SMILES |
COC1=CC=CC(=C1)CN2[C@@H]3CC[C@H]2CC(C3)NC(=O)C4=CN=C(N=C4OC)N |
Kanonische SMILES |
COC1=CC=CC(=C1)CN2C3CCC2CC(C3)NC(=O)C4=CN=C(N=C4OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


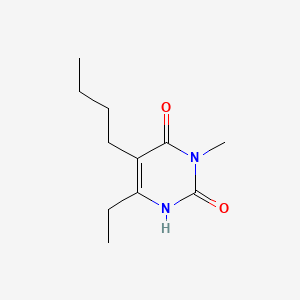
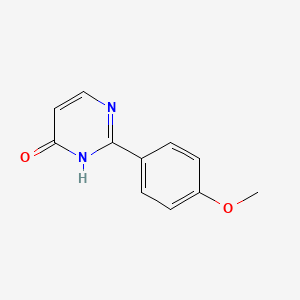
![N,N-Diphenyl-9,9'-spirobi[fluoren]-4-amine](/img/structure/B12925523.png)
![4-[(4-Oxocyclohexa-2,5-dien-1-ylidene)amino]-1,2-oxazolidin-3-one](/img/structure/B12925544.png)
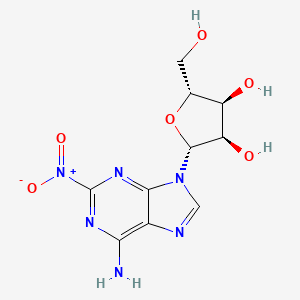
![4-[4-(2-Methylphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole](/img/structure/B12925561.png)

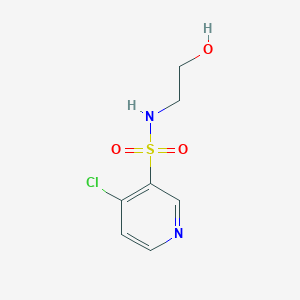
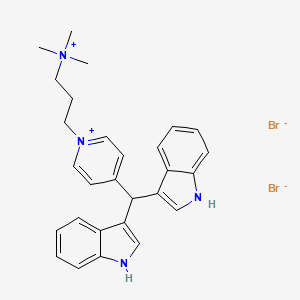

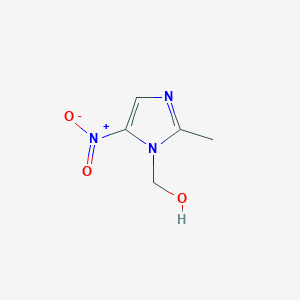
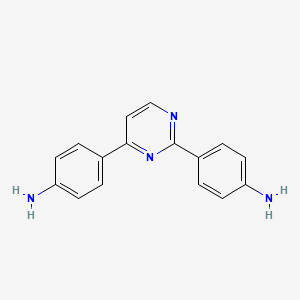
![3-(2,5-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12925605.png)

